Cinepaxadil
Description
Historical Context in Chemical Research
Research into Cinepaxadil has been linked to the development of agents for treating cardiovascular conditions. ncats.io It was developed by Delalande SA. ncats.io The compound has appeared in various chemical databases and patent literature, indicating its exploration in medicinal chemistry efforts. nih.govhodoodo.comgoogle.comgoogleapis.com While specific detailed historical accounts of its discovery and initial research phases are not extensively detailed in the provided information, its presence in patents and drug databases suggests it was part of investigations into compounds with potential biological activities. ncats.ionih.govgoogle.comgoogleapis.com It has been mentioned in the context of cinnamoyl-piperazine derivatives studied for cardiovascular system disorders. ncats.io
Chemical Classification and Structural Features
This compound is classified as a small molecule. ebi.ac.uk Its chemical structure reveals key functional groups and arrangements that define its classification. ncats.io
This compound as a Cinnamyl Piperazine (B1678402) Derivative
This compound is identified as a cinnamoyl-piperazine derivative. ncats.iohodoodo.com The cinnamyl piperazine motif, with a 3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one core, is a significant structural element in various compounds investigated for their pharmacological properties. researchgate.net This class of derivatives has been widely studied for potential applications in areas such as the central nervous system, antitumor, antiviral, anti-inflammatory, antimicrobial, and cardiovascular effects. researchgate.net this compound is listed as an example of a drug developed based on the cinnamyl piperazine structure, alongside compounds like cinepazet (B1202186) and cinepazide, which are also cardiovascular agents. researchgate.net
Structural Motif Analysis within its Chemical Class
This compound exists as a racemic mixture, although an (R)-stereoisomer has also been identified and characterized. ncats.ioncats.io The structure contains one E/Z center and one defined stereocenter in the (R)- form. ncats.ioncats.io
The computed properties of this compound include a molecular weight of 556.61 g/mol (556.2421 monoisotopic), an AlogP of 2.28, and a polar surface area of 116.23 Ų. ebi.ac.ukguidechem.com These properties are calculated based on its chemical structure and provide insights into its potential lipophilicity and interactions. ebi.ac.uk
While detailed structure-activity relationship (SAR) investigations specifically focused only on this compound compared to other cinnamyl piperazine derivatives are not provided in the search results, the broader class of cinnamyl piperazine derivatives has been subject to SAR studies to understand how structural variations influence biological activities. researchgate.net Researchers in medicinal chemistry have synthesized numerous cinnamyl piperazine candidates to explore their diverse properties. researchgate.net
Table 1: Computed Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆N₂O₉ | PubChem, ChEMBL, Inxight Drugs, ChemicalBook ncats.ionih.govebi.ac.ukguidechem.com |
| Molecular Weight | 556.6 g/mol | PubChem, ChEMBL, Inxight Drugs, ChemicalBook ncats.ionih.govebi.ac.ukguidechem.com |
| Monoisotopic Weight | 556.2421 Da | ChEMBL ebi.ac.uk |
| XLogP3 | 3.0 | PubChem nih.gov |
| AlogP | 2.28 | ChEMBL ebi.ac.uk |
| Polar Surface Area (PSA) | 116.23 Ų | ChEMBL, ChemicalBook ebi.ac.ukguidechem.com |
| # Rotatable Bonds | 11 | ChEMBL ebi.ac.uk |
| E/Z Centers | 1 | Inxight Drugs ncats.io |
| Defined Stereocenters | 0 / 1 (Racemic / (R)-form) | Inxight Drugs ncats.ioncats.io |
Table 2: Identifiers for this compound
| Identifier Type | Value | Source |
| CAS Number | 69118-25-8 | PubChem, ChemIDplus, ECHA, GSRS, ChemicalBook nih.govguidechem.com |
| PubChem CID | 6436099 | PubChem, ChemicalBook nih.govguidechem.com |
| ChEMBL ID | CHEMBL2104490 | ChEMBL ebi.ac.uk |
| UNII | E052L8N506 | Inxight Drugs ncats.io |
| EINECS | 273-876-7 | ChemicalBook guidechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
69118-25-8 |
|---|---|
Molecular Formula |
C29H36N2O9 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
1-[4-[3-[(8-acetyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-2-hydroxypropyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C29H36N2O9/c1-19(32)22-6-7-23(29-27(22)38-13-14-39-29)40-18-21(33)17-30-9-11-31(12-10-30)26(34)8-5-20-15-24(35-2)28(37-4)25(16-20)36-3/h5-8,15-16,21,33H,9-14,17-18H2,1-4H3 |
InChI Key |
SYFDPNLESAYNCB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2 |
Isomeric SMILES |
CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2 |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2 |
Appearance |
Solid powder |
Other CAS No. |
69118-25-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cinepaxadil |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cinepaxadil
Established Synthetic Pathways for Cinepaxadil
While detailed, step-by-step protocols specifically for this compound's synthesis may vary, established chemical reactions form the basis for constructing its core structure. The cinnamyl piperazine (B1678402) motif, a key component of this compound, is commonly synthesized through the reaction of a cinnamoyl halide with piperazine. google.com
A primary route for forming the cinnamoyl piperazine core involves the reaction between cinnamoyl chloride and piperazine. This reaction is a type of amidation, where the acyl chloride reacts with the amine groups of piperazine to form an amide bond. One reported method for preparing cinnamylpiperazine, a related compound, involves reacting substituted or unsubstituted cinnamoyl chloride with excess piperazine in an absolute ethanol (B145695) solution. google.com Another related synthesis describes the reaction of cinnamyl chlorine with anhydrous piperazine in ethanol at elevated temperatures (between 60°C and 80°C) to yield cinepazide, a compound structurally related to this compound. researchgate.netgoogle.comchemicalbook.com This reaction typically involves stirring the reactants for a period, followed by work-up procedures to isolate the desired product. google.com
Strategies for the Design and Synthesis of this compound Analogs
The design and synthesis of this compound analogs are driven by the principles of medicinal chemistry and structure-activity relationship (SAR) studies. Researchers in medicinal chemistry aim to create drug-like candidates with varied properties by modifying the core cinnamyl piperazine structure and its attached substituents. researchgate.net Strategies often involve:
Modification of the Cinnamoyl Moiety: Alterations to the phenyl ring of the cinnamoyl group (e.g., substitution patterns with electron-donating or withdrawing groups, halogenation) or modifications to the α,β-unsaturated carbonyl system.
Modification of the Piperazine Ring: Substitution on the second nitrogen of the piperazine ring with different functional groups or side chains, as seen in the complex ether-containing group in this compound itself. scribd.com
Modification of the Ether-Containing Side Chain: Changes to the structure, length, or functional groups present in the side chain attached to the piperazine ring. This could involve variations in the benzodioxin system, the hydroxyl group, or the terminal acetyl group. nih.gov
These strategies are employed to explore how structural changes impact the compound's physical properties, chemical reactivity, and interactions.
Advanced Organic Synthesis Techniques for Structural Modification
Advanced organic synthesis techniques are indispensable for the precise structural modification of this compound and the creation of its analogs. These techniques enable the formation of specific bonds, introduction of functional groups, and control of stereochemistry. Relevant techniques in this context may include:
Coupling Reactions: Various coupling reactions (e.g., amide coupling, ether synthesis) are crucial for linking the different molecular fragments that constitute this compound and its analogs.
Functional Group Interconversions: Techniques for converting one functional group into another are used to introduce desired chemical features onto the core structure or side chains.
Stereoselective Synthesis: Given that this compound has chiral centers (e.g., at the hydroxyl-substituted carbon in the side chain), stereoselective synthetic methods may be employed to synthesize specific enantiomers or diastereomers, which can have different biological activities. nih.gov
Protective Group Chemistry: The use of protective groups is often necessary to selectively react at one site of a molecule while preventing reactions at other sensitive functional groups.
Chromatographic Techniques: Advanced separation techniques like high-performance liquid chromatography (HPLC) are vital for the purification and isolation of synthesized compounds and their analogs, ensuring high purity for further study. nih.gov
Mechanism of Action Elucidation and Molecular Interactions
Theoretical Frameworks for Investigating Compound-Target Interactions
The study of compound-target interactions utilizes various theoretical and computational frameworks to predict and analyze how a molecule might interact with biological macromolecules, such as proteins. Commonly employed methods include ligand-based virtual screening (LBVS), which compares candidate compounds to known ligands of a target, and structure-based virtual screening (SBVS), which uses the three-dimensional structure of the target protein to predict binding poses and affinities. plos.orgmdpi.com Other approaches involve text mining, chemical genomics, and machine learning models that integrate diverse data sources like chemical structures, genomic information, and known drug-target networks. plos.orgmdpi.comoup.comoup.comtandfonline.com These theoretical frameworks are valuable tools in the initial stages of drug discovery and mechanism elucidation, helping to hypothesize potential targets and interaction modes.
Identification of Putative Biological Targets
Identifying the specific biological targets with which a compound interacts is crucial for understanding its mechanism of action. Cinepaxadil belongs to the class of cinnamyl piperazine (B1678402) derivatives, a group of compounds that have been investigated for a range of pharmacological properties, including effects on the cardiovascular system and potential enzyme inhibitory activities. researchgate.net this compound itself has been described as a coronary vasodilator. antibodysociety.orgwho.int However, specific, experimentally validated biological targets directly modulated by this compound are not extensively detailed in the available information. Databases like ChEMBL indicate no specific target classification data available for this compound. ebi.ac.uk
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a protein or other biological target. This method can also provide estimates of binding affinity. mdpi.comoup.comnih.govresearchgate.net While molecular docking studies are frequently applied to cinnamyl piperazine derivatives to explore their interactions with various proteins, including those relevant to cardiovascular and other diseases researchgate.net, specific reported molecular docking studies or binding affinity predictions performed with this compound itself were not found in the examined literature.
Understanding where a compound localizes within cells and tissues can provide insights into its potential targets and mechanism of action. For instance, some proteins exhibit diverse functions depending on their subcellular location. nih.gov While this compound has been mentioned as a potential bioactive agent for delivery to ocular tissues in the context of treating ocular conditions google.comgoogle.comjustia.com, specific studies detailing the cellular or subcellular localization of this compound following administration or exposure were not identified in the search results.
Molecular Level Mechanistic Investigations
Delving into the molecular mechanisms involves characterizing the precise interactions between the compound and its biological targets, such as whether it acts as a receptor agonist or antagonist, or inhibits or activates specific enzymes.
Receptor studies are fundamental to understanding compounds that exert their effects by binding to and modulating the activity of biological receptors. While the broad class of cinnamyl piperazine derivatives has been explored for various activities researchgate.net, and patents list this compound among various bioactive agents which could include receptor agonists/antagonists google.comgoogleapis.comgoogleapis.com, specific studies characterizing this compound as an agonist or antagonist at particular receptors were not found in the available information.
Enzymes are frequent targets for therapeutic compounds. Determining whether a compound inhibits or activates specific enzymes is a key aspect of understanding its molecular mechanism. This compound is listed among enzyme inhibitors in certain patent documents google.comgoogle.com, and the cinnamyl piperazine class is broadly associated with potential enzyme inhibitory effects researchgate.net. However, the specific enzyme(s) that this compound may inhibit or activate, and the details of such interactions, are not explicitly described in the examined search results.
Signal Transduction Pathway Modulation
Information specifically detailing the modulation of signal transduction pathways by this compound was not found in the consulted sources. While signal transduction pathways are fundamental cellular mechanisms involving a series of molecular events that convert an extracellular signal into a cellular response, including the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), and influencing downstream cascades such as MAPK, PI3K/Akt, and cAMP/PKA pathways, specific research findings or data tables describing how this compound interacts with or modulates these particular pathways are not available within the scope of this search numberanalytics.comggdckeshiary.ac.inalbert.iopressbooks.pub. Signal transduction is a complex process involving reception, transduction via secondary messengers, and ultimately a cellular response, which can include changes in gene expression or protein activity albert.iolongdom.org. However, the precise molecular interactions and effects of this compound on these intricate signaling networks could not be elucidated from the available information.
Preclinical Pharmacological Research of Cinepaxadil
In Vitro Efficacy and Biological Activity Profiling
In vitro studies are fundamental in the early assessment of a compound's biological effects and activity at the cellular and molecular levels medicilon.comresearchgate.net. These assays provide crucial insights into a compound's potency and initial mechanism of action.
Cell-Based Assays for Compound Activity Assessment
Cell-based assays are utilized to evaluate the effects of a compound on living cells vimta.comyoudao.com. These assays can measure various cellular responses, such as cell viability, proliferation, migration, and the activation or inhibition of specific signaling pathways vimta.comyoudao.comich.org. They offer a more physiologically relevant context compared to purely biochemical assays, as they assess compound activity within a complex cellular environment vimta.comyoudao.com. Cell-based assays can be adapted for various research needs, from basic research to high-throughput screening in drug discovery vimta.com.
Biochemical Assays for Target Engagement
Biochemical assays are employed to investigate the direct interaction between a compound and its intended molecular target, such as an enzyme or receptor researchgate.net. These assays can quantify binding affinity and assess the compound's ability to modulate target activity researchgate.net. Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ are examples of methods used to measure target engagement, even within a cellular context . Target engagement assays are vital for confirming that a compound interacts with its hypothesized target in a relevant biological setting .
In Vivo Pharmacological Studies in Animal Models
Rational Selection and Characterization of Animal Models
The selection of appropriate animal models is a critical step in preclinical research. Models are chosen based on their relevance to the human disease being studied, aiming to mimic key aspects of the disease pathology and progression researchgate.net. Various animal species, including rodents (such as mice and rats), rabbits, and non-human primates, are used, depending on the research question and the disease area kolaido.com. Characterization of these models involves understanding their biological and physiological similarities and differences compared to humans, as well as their suitability for assessing the compound's efficacy.
Assessment of Compound Efficacy in Preclinical Disease Models
Once suitable animal models are selected, compounds are tested to evaluate their efficacy in treating or managing the modeled disease medicilon.comresearchgate.net. These studies aim to determine if the compound can produce a desired therapeutic effect in a living system. Efficacy can be measured through various endpoints relevant to the specific disease model, such as changes in physiological parameters, disease markers, or survival rates probiocdmo.com.
Evaluation of Predictive Validity for Translational Research
A key challenge in preclinical research is the translation of findings from animal models to human clinical outcomes als.net. Predictive validity refers to the extent to which the results obtained in preclinical models can accurately predict the effects in humans als.net. Evaluating predictive validity involves comparing preclinical data with clinical observations, although achieving perfect predictability is complex due to inherent biological differences between species and the complexity of human diseases. Efforts to improve the predictive validity of preclinical models are ongoing and are crucial for increasing the success rate of drug development als.net.
Structure Activity Relationship Sar Studies of Cinepaxadil and Its Analogs
Foundational Principles of SAR in Medicinal Chemistry
The core principle of SAR is the direct correlation between a molecule's chemical structure and its biological activity. solubilityofthings.comnumberanalytics.comontosight.aistudysmarter.co.ukslideshare.net This relationship dictates how a compound interacts with biological targets such as enzymes, receptors, or nucleic acids. solubilityofthings.comnumberanalytics.comontosight.aitaylorandfrancis.com Key tenets underpinning SAR include the importance of molecular composition, the influence of functional groups, and the significance of three-dimensional conformation and stereochemistry. solubilityofthings.comnumberanalytics.comontosight.aisolubilityofthings.com
By systematically modifying the chemical structure of a lead compound, researchers can observe how these changes affect its potency, selectivity, efficacy, and other pharmacological properties. solubilityofthings.comontosight.aistudysmarter.co.ukoncodesign-services.com This iterative process of synthesis, biological testing, and structural analysis allows for the identification of structural features crucial for desired activity and those that may contribute to undesirable effects. studysmarter.co.ukoncodesign-services.comdrugdesign.org The aim is to maximize beneficial interactions with the target while minimizing off-target effects. studysmarter.co.ukslideshare.net
SAR studies can be broadly categorized into qualitative and quantitative approaches. solubilityofthings.com Qualitative SAR focuses on identifying general trends and structural motifs associated with activity, often through the analysis of series of related compounds. Quantitative Structure-Activity Relationship (QSAR), discussed in detail later, employs mathematical and statistical methods to build predictive models correlating structural descriptors with biological activity. solubilityofthings.comontosight.aiprotoqsar.commdpi.com
Systematic Exploration of Structural Modifications
Systematic exploration of structural modifications is central to SAR studies. oncodesign-services.comresearchgate.net This typically involves designing and synthesizing a series of analogs based on a lead compound, where specific parts of the molecule are altered one at a time or in defined combinations. oncodesign-services.comdrugdesign.org This approach helps to isolate the effect of each structural change on biological activity. For compounds like Cinepaxadil, which contains distinct regions such as the benzodioxin moiety, the piperazine (B1678402) ring, and the trimethoxyphenyl-substituted cinnamoyl group, modifications can be strategically introduced at various positions on these scaffolds or on linker regions. researchgate.net
The process often begins with "hit-to-lead" and progresses to "lead optimization," where initial active compounds are refined to improve their properties. oncodesign-services.com Analyzing substitution patterns and their impact on activity is a key aspect of this exploration. researchgate.net However, without specific research data on this compound analogs from the provided sources, a detailed account of specific modifications and their observed effects cannot be provided here.
Elucidation of Key Structural Determinants for Biological Activity
Identifying the key structural determinants involves pinpointing the specific atoms, functional groups, or spatial arrangements within a molecule that are essential for binding to the biological target and eliciting a response. solubilityofthings.comontosight.aistudysmarter.co.uk This is achieved by observing which modifications lead to a significant increase or decrease in activity. For instance, the presence or absence of a particular functional group, the position of a substituent on an aromatic ring, or the length and flexibility of a linker can dramatically alter a compound's interaction with its target. solubilityofthings.comnumberanalytics.comrroij.com
In the context of cinnamyl piperazine derivatives like this compound, SAR investigations would aim to understand how alterations to the cinnamoyl moiety, the piperazine core, or the benzodioxin group influence activity. researchgate.net This could involve varying substituents on the aromatic rings, modifying the double bond, changing the piperazine substituents, or altering the benzodioxin system. Based on general SAR principles, factors such as the electronic properties (e.g., electron-donating or withdrawing groups), steric bulk, and lipophilicity of these modifications would be assessed for their impact on biological activity. numberanalytics.comslideshare.net
While the provided search results indicate that SAR studies have been conducted on cinnamyl piperazine derivatives researchgate.net, specific data tables detailing the activity of this compound analogs with defined structural changes were not found. Therefore, a table of detailed research findings on specific structural determinants for this compound's activity cannot be generated based on the provided information.
Effects of Stereochemistry and Conformational Features
Stereochemistry, the three-dimensional arrangement of atoms, and conformational features, the different spatial arrangements a molecule can adopt through bond rotation, play a crucial role in determining biological activity. solubilityofthings.comnumberanalytics.comsolubilityofthings.comijpsjournal.comnih.gov Many biological targets are chiral, meaning they can distinguish between different stereoisomers (enantiomers and diastereomers) of a drug molecule. solubilityofthings.comijpsjournal.comnih.gov One stereoisomer may be highly active, while another may be less active, inactive, or even possess different or toxic effects. solubilityofthings.comijpsjournal.comnih.gov
Conformational flexibility influences how well a molecule can adopt the specific shape required to bind effectively to its target site. solubilityofthings.comsolubilityofthings.com Analyzing the preferred conformations and the energy barriers to rotation around single bonds helps predict how a molecule might interact in a biological environment. solubilityofthings.comnih.gov Techniques like conformational analysis and molecular modeling are used to understand these three-dimensional aspects. solubilityofthings.comnih.gov
For this compound, which has a chiral center at the hydroxyl-substituted propyl linker between the benzodioxin moiety and the piperazine ring, stereochemistry is a relevant consideration. nih.govnih.gov The (R)-stereoisomer of this compound is listed in PubChem nih.gov, suggesting that the stereochemical configuration at this center is defined and potentially important for its activity. SAR studies would investigate the biological activity of different stereoisomers of this compound and its analogs to determine the impact of stereochemistry on target binding and efficacy. Similarly, the flexibility of the linkers and the ability of the molecule to adopt specific conformations for optimal interaction with its target would be analyzed. However, specific data on the stereochemical or conformational SAR of this compound from the provided sources is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling builds upon the principles of SAR by using mathematical and statistical methods to establish a quantitative relationship between molecular descriptors (numerical representations of structural and physicochemical properties) and biological activity. solubilityofthings.comontosight.aislideshare.netprotoqsar.commdpi.com QSAR models aim to predict the activity of new, untested compounds based on their structures, thereby guiding the design and prioritization of synthesis efforts. ontosight.aioncodesign-services.comprotoqsar.comkrishisanskriti.orgresearchgate.net
Development and Validation of QSAR Models
The development of a QSAR model typically involves several steps:
Data Collection: Gathering a dataset of compounds with known structures and measured biological activities against a specific target under consistent conditions. protoqsar.commdpi.combiointerfaceresearch.com
Molecular Descriptors Generation: Converting the chemical structures into numerical descriptors that capture various aspects such as physicochemical properties (e.g., lipophilicity, electronic properties), structural features (e.g., number of rotatable bonds, functional groups), and topological or 3D properties. slideshare.netprotoqsar.commdpi.combiointerfaceresearch.com
Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to find a correlation between the molecular descriptors and the biological activity. protoqsar.commdpi.combiointerfaceresearch.comnih.gov The dataset is typically split into a training set (used to build the model) and a test set (used for external validation). protoqsar.combiointerfaceresearch.com
Model Validation: Rigorously evaluating the performance and predictive power of the developed model. protoqsar.combiointerfaceresearch.combasicmedicalkey.comtaylorfrancis.comnih.gov Validation ensures the model is robust and can reliably predict the activity of compounds not included in the training set. biointerfaceresearch.combasicmedicalkey.comtaylorfrancis.com Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using the independent test set. biointerfaceresearch.combasicmedicalkey.comtaylorfrancis.com The OECD principles for QSAR model validation provide a widely accepted framework for ensuring reliability. basicmedicalkey.com
While the search results discuss the general process of QSAR model development and validation protoqsar.combiointerfaceresearch.combasicmedicalkey.comtaylorfrancis.comnih.gov, specific details regarding the development and validation of QSAR models for this compound or its analogs are not provided in the search results. Therefore, a data table illustrating QSAR model parameters or validation statistics for this compound cannot be presented here.
Application of QSAR for Analog Design and Optimization
Once a QSAR model is developed and validated, it can be applied to predict the biological activity of virtual or newly designed analogs before they are synthesized and tested experimentally. ontosight.aiprotoqsar.comkrishisanskriti.orgresearchgate.netbiointerfaceresearch.com This allows medicinal chemists to prioritize the synthesis of compounds predicted to have high activity, thereby accelerating the drug discovery process and reducing costs. ontosight.aioncodesign-services.comprotoqsar.comkrishisanskriti.orgresearchgate.net
QSAR models can also provide insights into the structural features that are favored or disfavored for activity, guiding the rational design of new analogs with improved properties. ontosight.aiprotoqsar.comkrishisanskriti.orgresearchgate.net By analyzing the coefficients of the descriptors in the QSAR equation or interpreting contour maps in 3D-QSAR methods, researchers can understand how specific structural modifications are likely to impact activity. researchgate.net This facilitates the optimization of lead compounds by suggesting modifications that are predicted to enhance potency, selectivity, or other desired pharmacological characteristics. ontosight.aioncodesign-services.comkrishisanskriti.orgresearchgate.net
In the context of this compound, QSAR modeling could be applied to predict the activity of novel cinnamyl piperazine analogs. researchgate.net By developing a QSAR model based on a dataset of known cinnamyl piperazine derivatives and their activities, researchers could virtually screen libraries of potential this compound analogs and identify those with the highest predicted activity for synthesis and experimental validation. ontosight.aiprotoqsar.comkrishisanskriti.orgresearchgate.net This would aid in the systematic design and optimization of this compound-related compounds. However, specific examples of QSAR applications for this compound analog design from the provided sources are not available.
Computational Drug Design Approaches for Cinepaxadil
Overview of Computer-Aided Drug Design (CADD) in Compound Discovery
Computer-Aided Drug Design (CADD) is an interdisciplinary field that utilizes computational methodologies to model, predict, and optimize the interactions between small molecules (ligands) and biological targets, typically proteins. nih.govcriver.compatsnap.com CADD aims to accelerate the drug discovery and development processes by employing in silico techniques to guide rational drug design. criver.compatsnap.comasianjpr.com This approach is based on the principle that understanding the atomic and molecular interactions between compounds and their targets allows for the prediction of binding affinities, selectivity, and ultimately, pharmacological effects before experimental synthesis and testing. patsnap.com CADD integrates principles from computational chemistry, molecular biology, bioinformatics, and cheminformatics. patsnap.com It encompasses a range of techniques used across various stages of drug development, including target identification, lead identification and optimization, and the prediction of pharmacokinetic and toxicity profiles. patsnap.comdergipark.org.trintegralbiosciences.com The application of CADD can lead to faster and more efficient drug design, a higher chance of improving drug efficacy, and reduced experimental costs. criver.com
Ligand-Based Drug Design Methodologies
Ligand-Based Drug Design (LBDD) is an indirect approach employed when the three-dimensional structure of the biological target is unknown or difficult to obtain. nih.govnih.govjubilantbiosys.com This methodology relies on the knowledge of molecules that are already known to bind to the biological target of interest. nih.govslideshare.net By studying the structural and physicochemical properties of these known ligands, researchers can infer the features essential for biological activity and design new compounds with similar properties. nih.govslideshare.net LBDD methods are useful for understanding the features of ligands important for their biological activity and can predict novel molecular structures with features facilitating interaction with the target molecule. nih.gov
Pharmacophore modeling is a key LBDD technique that describes the essential structural features of a compound required for its biological activity. nih.govdergipark.org.trnih.govdovepress.com A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic areas, and ionizable groups, that are necessary for optimal interaction with a specific biological target. nih.govresearchgate.net These models can be derived from a set of known active ligands (ligand-based pharmacophore modeling) or, if the target structure is available, from the ligand-binding site (structure-based pharmacophore modeling). dergipark.org.trdovepress.comresearchgate.net
Pharmacophore models are frequently used in virtual screening (VS), a computational method for searching large libraries of chemical compounds to identify those likely to bind to a specific target. dergipark.org.trdovepress.comnih.gov Pharmacophore-based virtual screening involves using a pharmacophore model as a query to search databases of 3D molecular structures, selecting compounds that match the defined spatial arrangement of features. dergipark.org.trnih.gov This approach helps prioritize compounds for experimental testing, increasing the speed of the bioactive molecule discovery process. nih.gov
Molecular similarity searching is another important LBDD technique based on the fundamental principle that structurally similar molecules often exhibit similar properties, including biological activity. frontiersin.orgcreative-biolabs.com This approach involves comparing the structural characteristics of a query molecule (e.g., a known active compound like Cinepaxadil, if its target were known and active analogs existed) to those in a chemical database to identify similar compounds. frontiersin.orgcreative-biolabs.com
Similarity can be assessed using various molecular representations and metrics. 2D similarity methods rely on the 2D structural information of molecules, such as fingerprints encoding the presence or absence of specific substructures or topological features. frontiersin.orgsygnaturediscovery.comnih.gov These methods are generally fast and efficient and are widely used for searching large databases. frontiersin.orgnih.gov 3D similarity methods, on the other hand, consider the three-dimensional conformation and properties of molecules, including shape, volume, and electrostatic potential. frontiersin.orgcreative-biolabs.comnih.gov While computationally more intensive than 2D methods, 3D similarity searching can be more effective in identifying structurally diverse compounds (scaffold hopping) that share similar biological activity due to a similar spatial arrangement of key features. frontiersin.orgcreative-biolabs.comsygnaturediscovery.com Combining 2D and 3D similarity approaches can be a powerful strategy for virtual screening and hit expansion. nih.govacs.org
Metabolomic and Metabolic Pathway Research of Cinepaxadil
Strategies for Metabolite Identification and Profiling
This section would have detailed the modern analytical techniques used to identify and profile the metabolites of a given compound.
Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, HRMS)
Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), are instrumental in the identification and structural elucidation of drug metabolites. thermofisher.comthermofisher.com These methods offer high sensitivity and selectivity, allowing for the detection of metabolites in complex biological matrices. thermofisher.comthermofisher.com HRMS, in particular, provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites. thermofisher.com
Utilization of Metabolomics Databases for Compound Annotation
Metabolomics databases are crucial for the annotation of identified metabolites. By comparing experimental data with entries in databases such as METLIN, Human Metabolome Database (HMDB), and KEGG, researchers can putatively identify known metabolites.
Elucidation of Biotransformation Pathways
This section was planned to cover the experimental approaches used to understand how a compound is transformed within a biological system.
In Vitro Metabolic Stability Studies (e.g., Hepatocyte Incubation)
In vitro metabolic stability studies are essential for predicting how a drug will be metabolized in the body. sciex.com These studies often involve incubating the compound with liver cells (hepatocytes) or subcellular fractions (microsomes) to observe its degradation over time. sciex.com The rate of degradation provides an indication of the compound's metabolic stability.
Identification of Specific Metabolites and Their Structures
Following in vitro or in vivo studies, the identification and structural characterization of specific metabolites are carried out, typically using the mass spectrometry techniques mentioned earlier. thermofisher.com This process is crucial for understanding the metabolic fate of a drug and identifying any potentially active or toxic metabolites. thermofisher.comnih.gov
Proposed Enzymatic Mechanisms of Metabolism
Once metabolites are identified, researchers can propose the enzymatic mechanisms responsible for their formation. nih.govnih.gov This often involves identifying the key enzyme families, such as cytochrome P450 (CYP) enzymes, that catalyze the biotransformation reactions. nih.govnih.govmdpi.commdpi.com
While the methodologies and strategies for conducting such research are well-established in the field of drug metabolism, their specific application to Cinepaxadil has not been documented in the available scientific literature. Consequently, no data tables with detailed research findings, specific metabolite structures, or proposed enzymatic pathways for this compound can be provided.
Future Directions and Advanced Research Methodologies in Cinepaxadil Research
Integration of Novel Analytical and Imaging Technologies
The application of cutting-edge analytical and imaging technologies is crucial for gaining a more comprehensive understanding of Cinepaxadil's interactions within biological systems. These technologies offer enhanced sensitivity, spatial resolution, and the ability to analyze complex biological matrices. High-resolution analytical techniques, such as mass spectrometry coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC), are fundamental in identifying and quantifying compounds and their metabolites in biological samples. mdpi.comopenaccessjournals.comresearchgate.net HPLC, for instance, is widely used in pharmaceutical analysis for separating, identifying, and quantifying components in complex mixtures, and advancements in this area are expected to provide more precise data for pharmacokinetic studies and evaluating therapeutic efficacy. openaccessjournals.comresearchgate.net
Spatial Metabolomics and Imaging Mass Spectrometry Applications
Spatial metabolomics, often utilizing imaging mass spectrometry (IMS), is an emerging and powerful field that allows for the mapping of the spatial distribution of molecules within tissues. vanderbilt.edunih.govyoutube.comnih.gov This technique provides molecular maps from tissue sections, offering insights into the localization of drugs, metabolites, lipids, and proteins without the need for labeling. vanderbilt.edunih.govnih.gov IMS, particularly techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI and Desorption Electrospray Ionization (DESI) Imaging, can reveal quantitative spatial drug pharmacokinetics and toxicology, as well as aid in tissue subtyping and biomarker identification. vanderbilt.edunih.govwaters.com While traditionally used in basic science, IMS is increasingly being explored for clinical research applications, including disease diagnosis and understanding the effects of drugs on endogenous biomolecules. nih.govnih.govwaters.comthepathologist.com Spatial metabolomics can accurately measure the content and spatial distribution of metabolites in tissues, breaking through the limitations of traditional metabolomics which lacks spatial information. youtube.com This is conducive to understanding physiological and pathological metabolic changes and their spatial and temporal characteristics. youtube.com
Development of Predictive Models for Compound Efficacy
Predictive modeling is becoming an increasingly valuable tool in drug discovery and development, including for compounds like this compound. These models leverage data mining, machine learning, and artificial intelligence (AI) to identify patterns and forecast outcomes. arxiv.orgdemigos.comgsconlinepress.com In the context of compound efficacy, predictive models can analyze various data sources, such as molecular properties, in vitro assay results, and potentially preclinical data, to estimate the likelihood of a compound's success or its potential effects. arxiv.orggsconlinepress.com Common techniques include logistic regression, decision trees, random forests, support vector machines, neural networks, and ensemble methods. gsconlinepress.com These models can assist in prioritizing compounds for further investigation, optimizing study design, and potentially predicting patient responses, although understanding the causal mechanisms underlying predictions remains a challenge. arxiv.orggsconlinepress.comchikd.org The goal is to enhance the effectiveness and reliability of predicting compound behavior and therapeutic potential. mdpi.com
Exploration of Polypharmacology and Multi-Targeting Approaches
Given the complex nature of many diseases, the exploration of polypharmacology and multi-targeting approaches for compounds like this compound is a significant area of future research. Polypharmacology involves designing or identifying compounds that interact with multiple biological targets. nih.gov This strategy can offer potential advantages over single-target therapies, particularly in diseases involving multiple pathogenic mechanisms or where compensatory pathways limit the effectiveness of targeting a single molecule. nih.govnih.gov Cinnamyl piperazine (B1678402) derivatives, as a class, have been investigated for their diverse pharmacological properties and ability to target various biological pathways. researchgate.net Research in this area focuses on designing drug candidates with multiple medicinal properties, such as those acting on the central nervous system, exhibiting antitumor, antiviral, anti-inflammatory, antimicrobial, or cardiovascular effects. researchgate.net Multi-targeting approaches aim to simultaneously modulate two or more targets to improve therapeutic efficacy and overcome resistance mechanisms. nih.govnih.gov
Emerging Areas of Research for Cinnamyl Piperazine Derivatives
The broader class of cinnamyl piperazine derivatives, to which this compound belongs, continues to be an active area of research, with emerging applications beyond traditional uses. These derivatives are recognized as a crucial motif in drugs targeting various biological processes. researchgate.net Medicinal chemistry research is focused on designing and synthesizing new cinnamyl piperazine candidates with a wide range of potential therapeutic applications. researchgate.net Emerging areas include the development of agents with activity in the central nervous system, as well as antitumor, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.net Investigations into structure-activity relationships (SAR) are ongoing to develop derivatives with improved potency and selectivity for different targets. researchgate.net The flexible scaffold of piperazine derivatives makes them attractive for the creation of diverse and potentially effective agents in various therapeutic areas, including as potential anti-cancer agents. researchgate.netmdpi.com
Q & A
Basic: What experimental methodologies are recommended for synthesizing Cinepaxadil with high purity and yield?
Answer:
Synthesis of this compound should follow peptide synthesis protocols, including solid-phase peptide synthesis (SPPS) or recombinant expression, depending on its molecular complexity. Critical steps include:
- Purification : Use reverse-phase HPLC with gradient elution to isolate the target compound, ensuring ≥95% purity .
- Characterization : Validate structural integrity via mass spectrometry (MS) and nuclear magnetic resonance (NMR). For physicochemical properties, report melting points, solubility in buffers, and stability under varying pH/temperature conditions .
- Quality Control : Batch consistency can be improved by requesting peptide content analysis and TFA removal (<1%) for cell-based assays .
Basic: How should researchers design dose-response studies to evaluate this compound’s bioactivity in preclinical models?
Answer:
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses:
- Population : Select cell lines or animal models with relevant receptor targets.
- Intervention : Test logarithmic dose ranges (e.g., 1 nM–100 µM) to establish EC50/IC50 values.
- Controls : Include positive (known agonists/antagonists) and negative (vehicle-only) controls to validate assay specificity .
- Data Management : Document raw data, normalization methods, and statistical analyses (e.g., ANOVA with post-hoc tests) in a reproducible format .
Advanced: How can batch-to-batch variability in this compound synthesis impact experimental reproducibility, and what quality controls mitigate this?
Answer:
Variability in peptide content, salt residues, or solubility between batches can confound bioassay results. Mitigation strategies include:
- Enhanced QC Protocols : Request peptide content analysis, residual solvent testing (e.g., TFA), and solubility profiling for each batch .
- Standardization : Use identical synthesis/purification conditions across batches and validate with orthogonal techniques (e.g., circular dichroism for secondary structure consistency) .
- Statistical Adjustments : Normalize bioactivity data to batch-specific peptide content to reduce variability .
Advanced: What strategies resolve contradictory findings in this compound’s mechanism of action across studies?
Answer:
Contradictions may arise from differences in assay conditions, model systems, or compound purity. Address these by:
- Methodological Audits : Compare experimental parameters (e.g., cell passage number, incubation time) between studies to identify confounding variables .
- Meta-Analysis : Pool data from multiple studies using standardized effect-size metrics and assess heterogeneity via I² statistics .
- Expert Consultation : Engage cross-disciplinary reviewers to evaluate potential flaws in study design or data interpretation .
Basic: What frameworks guide the formulation of rigorous research questions for this compound studies?
Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example:
- Novelty : "Does this compound modulate [Target X] in a previously unreported signaling pathway?"
- Feasibility : Ensure access to validated assays and sufficient synthetic yields .
- Ethical Compliance : Adhere to institutional guidelines for animal or human subject research .
Advanced: How should researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
Answer:
Combine transcriptomic, proteomic, and metabolomic datasets using:
- Pathway Analysis Tools : Enrichment tools like DAVID or STRING to identify overrepresented pathways .
- Machine Learning : Train models on omics data to predict off-target interactions or synergistic drug combinations .
- Data Repositories : Share raw data in FAIR-compliant platforms (Findable, Accessible, Interoperable, Reusable) to enable cross-study validation .
Basic: What are best practices for documenting and sharing this compound research data?
Answer:
- Metadata Standards : Include synthesis protocols, purity metrics, and assay conditions in machine-readable formats (e.g., XML or JSON) .
- Repositories : Deposit data in discipline-specific databases (e.g., ChEMBL, PubChem) with persistent identifiers (DOIs) .
- Reproducibility : Provide step-by-step protocols for critical assays (e.g., receptor binding kinetics) to enable replication .
Advanced: How can researchers optimize in vivo pharmacokinetic studies for this compound?
Answer:
- Dosing Regimens : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life in rodent models. Adjust doses based on bioavailability from preliminary PK/PD models .
- Tissue Distribution : Employ LC-MS/MS to quantify this compound in target tissues and assess blood-brain barrier penetration .
- Species-Specific Differences : Compare metabolic stability in human vs. animal liver microsomes to refine translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
